molecular formula C3H6N2O3 B15181685 4,5-Dihydroxy-2-imidazolidinone, cis- CAS No. 82874-64-4

4,5-Dihydroxy-2-imidazolidinone, cis-

Cat. No.: B15181685
CAS No.: 82874-64-4
M. Wt: 118.09 g/mol
InChI Key: NNTWKXKLHMTGBU-XIXRPRMCSA-N
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Description

4,5-Dihydroxy-2-imidazolidinone, cis- is a heterocyclic organic compound that features a five-membered ring containing two nitrogen atoms and two hydroxyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Dihydroxy-2-imidazolidinone, cis- typically involves the cyclocondensation of diamines, bisamides, and urea derivatives with aqueous glyoxal. One common method includes the acid-catalyzed reaction of urea derivatives with aqueous glyoxal, leading to the formation of glycolurils and hydantoin derivatives under similar reaction conditions . The reaction is often carried out in refluxing acetonitrile with formic acid as a catalyst .

Industrial Production Methods: In an industrial setting, the production of 4,5-Dihydroxy-2-imidazolidinone, cis- can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and catalyst concentration. The use of high-performance liquid chromatography (HPLC) can aid in the separation of cis and trans isomers, ensuring the purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 4,5-Dihydroxy-2-imidazolidinone, cis- undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound can be protonated in acidic solutions, leading to the formation of different products .

Common Reagents and Conditions: Common reagents used in the reactions of 4,5-Dihydroxy-2-imidazolidinone, cis- include glyoxal, formic acid, and various urea derivatives. The reactions are typically carried out under acidic or basic conditions, depending on the desired product .

Major Products Formed: The major products formed from the reactions of 4,5-Dihydroxy-2-imidazolidinone, cis- include glycolurils and hydantoin derivatives.

Scientific Research Applications

4,5-Dihydroxy-2-imidazolidinone, cis- has a wide range of scientific research applications. In chemistry, it serves as a precursor for the synthesis of various heterocyclic compounds. In biology and medicine, it is used as a building block for central nervous system depressants and enzyme inhibitors . The compound’s unique structure allows it to interact with specific molecular targets, making it valuable for drug development and other therapeutic applications .

Mechanism of Action

The mechanism of action of 4,5-Dihydroxy-2-imidazolidinone, cis- involves its interaction with specific molecular targets, such as enzymes and receptors in the central nervous system. The compound’s hydroxyl groups and nitrogen atoms play a crucial role in its binding affinity and specificity. By inhibiting certain enzymes or modulating receptor activity, 4,5-Dihydroxy-2-imidazolidinone, cis- can exert its therapeutic effects .

Properties

CAS No.

82874-64-4

Molecular Formula

C3H6N2O3

Molecular Weight

118.09 g/mol

IUPAC Name

(4R,5S)-4,5-dihydroxyimidazolidin-2-one

InChI

InChI=1S/C3H6N2O3/c6-1-2(7)5-3(8)4-1/h1-2,6-7H,(H2,4,5,8)/t1-,2+

InChI Key

NNTWKXKLHMTGBU-XIXRPRMCSA-N

Isomeric SMILES

[C@H]1([C@@H](NC(=O)N1)O)O

Canonical SMILES

C1(C(NC(=O)N1)O)O

Origin of Product

United States

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